Conformational Flexibility: Methylene‑Oxy vs. Direct Ether
The methylene‑oxy spacer in 3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine introduces an additional rotatable bond compared with the direct‑ether analog 3-((R)-pyrrolidin-3-yloxy)-pyridine (CHEMBL10260). In the homologous α4β2 nAChR ligand series exemplified by A‑84543, the methylene‑linked scaffold permits a 40° plane drift between the pyridine and pyrrolidine rings, enabling the pyridine nitrogen to optimally engage the structural water molecule in the orthosteric pocket [1]. The direct‑ether analog lacks this degree of freedom and cannot adopt the same binding pose [1]. This conformational distinction is a key determinant of binding affinity and subtype selectivity in pyrrolidine‑based nAChR ligands [1].
| Evidence Dimension | Rotatable bonds between pyridine and pyrrolidine rings |
|---|---|
| Target Compound Data | 2 rotatable bonds (methylene‑oxy linker) |
| Comparator Or Baseline | 1 rotatable bond (direct ether; CHEMBL10260) |
| Quantified Difference | 1 additional rotatable bond; 40° plane drift observed in docking of A‑84543 [1] |
| Conditions | Molecular docking into cryo‑EM structures of human α4β2 (6CNJ) and α3β4 (6PV7) nAChRs |
Why This Matters
The conformational flexibility endowed by the methylene‑oxy linker is critical for achieving the binding pose required for high α4β2 affinity and functional selectivity; a direct‑ether analog cannot replicate this geometry, limiting its utility in nAChR SAR studies.
- [1] Bolchi, C. et al. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. Molecules 2021, 26, 3603. View Source
